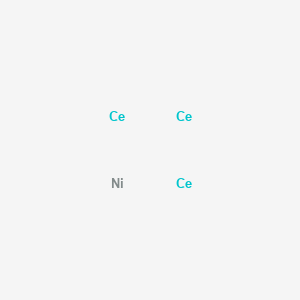

Cerium;nickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cerium and nickel compounds, particularly nickel-doped ceria (CeO₂), have garnered significant attention in various scientific fields due to their unique properties. Cerium (Ce) is a rare-earth metal, while nickel (Ni) is a transition metal. When combined, they form compounds that exhibit enhanced catalytic, electronic, and structural properties .

準備方法

Synthetic Routes and Reaction Conditions

Co-precipitation Method: This method involves the simultaneous precipitation of cerium and nickel salts from an aqueous solution.

Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination.

Schiff-Base Complexes: Nickel-doped ceria nanoparticles can be synthesized using Schiff-base complexes, which ensure the close association of cerium and nickel ions during nucleation and growth.

Industrial Production Methods

Industrial production often employs the co-precipitation method due to its scalability and cost-effectiveness. The sol-gel method is also used for applications requiring high purity and specific particle sizes .

化学反応の分析

Types of Reactions

Oxidation and Reduction: Cerium and nickel compounds undergo redox reactions, where cerium can switch between Ce³⁺ and Ce⁴⁺ states, and nickel can switch between Ni²⁺ and Ni³⁺ states

Substitution: Nickel can substitute cerium in the ceria lattice, forming solid solutions that exhibit unique catalytic properties.

Common Reagents and Conditions

Oxidizing Agents: Oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used to oxidize cerium and nickel compounds.

Reducing Agents: Hydrogen (H₂) and carbon monoxide (CO) are used to reduce these compounds.

Major Products

Nickel-Doped Ceria (Ni₀.₁Ce₀.₉O₂₋ₓ): Exhibits enhanced reducibility and catalytic properties.

CeNiO₃: A compound with promising applications in catalysis and energy storage.

科学的研究の応用

Catalysis: Nickel-doped ceria is widely used as a catalyst in automotive exhaust systems and industrial chemical reactions due to its excellent redox properties

Energy Storage: CeNiO₃ compounds are investigated for their potential in energy storage applications.

Biomedical Applications: Cerium oxide nanoparticles, including those doped with nickel, are explored for their antioxidant properties and potential use in drug delivery systems.

Environmental Applications: These compounds are used in photocatalysis for the degradation of organic pollutants.

作用機序

The unique catalytic properties of cerium and nickel compounds are attributed to the facile and reversible exchange between Ce⁴⁺ and Ce³⁺ oxidation states, which allows for fast uptake and release of oxygen. Nickel enhances the reducibility of ceria, making it more effective in catalytic applications . The molecular targets and pathways involved include the redox cycles of cerium and nickel ions, which facilitate various chemical reactions .

類似化合物との比較

Similar Compounds

Cerium Oxide (CeO₂): Known for its catalytic properties and used in similar applications as nickel-doped ceria.

Nickel Oxide (NiO): Used in catalysis and energy storage but lacks the enhanced properties seen in nickel-doped ceria.

Uniqueness

Nickel-doped ceria stands out due to its enhanced reducibility and catalytic efficiency, which are superior to those of pure cerium or nickel oxides. The incorporation of nickel into the ceria lattice creates a synergistic effect that improves the overall performance of the compound .

特性

CAS番号 |

39466-61-0 |

|---|---|

分子式 |

Ce3Ni |

分子量 |

479.04 g/mol |

IUPAC名 |

cerium;nickel |

InChI |

InChI=1S/3Ce.Ni |

InChIキー |

LBHKIIKPPDMOGE-UHFFFAOYSA-N |

正規SMILES |

[Ni].[Ce].[Ce].[Ce] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)

![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)